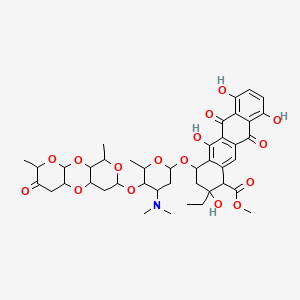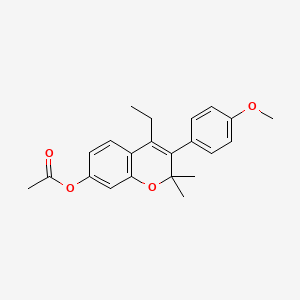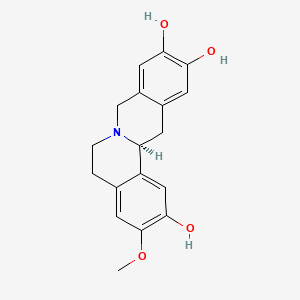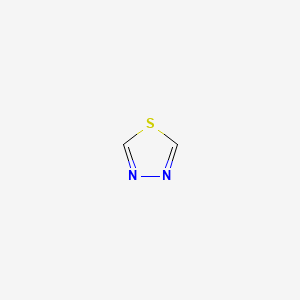
1,3,4-Thiadiazole
Vue d'ensemble
Description
1,3,4-Thiadiazole is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom . It is a privileged scaffold with unique chemical properties and biological characteristics . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds were characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The synthesis of 1,3,4-thiadiazole involves cyclization, condensation reactions, and functional group transformations . The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives was tested against E. coli, B. mycoides, and C. albicans .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be tailored through various synthesis techniques, focusing on cyclization, condensation reactions, and functional group transformations .Applications De Recherche Scientifique
Antimicrobial Agents
1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their potent antimicrobial properties. These compounds have shown significant activity against various bacterial strains, including E. coli , B. mycoides , and C. albicans . The structural versatility of thiadiazole allows for the creation of numerous derivatives, enhancing the spectrum of antimicrobial efficacy.
Antibacterial Activity and DNA Binding
The antibacterial activity of 1,3,4-Thiadiazole derivatives has been extensively studied. These compounds have been found to inhibit the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus hominis . Additionally, the interaction of these molecules with calf thymus-DNA (CT-DNA) has been investigated, providing insights into their potential mechanism of action .
Pharmacological Significance
Thiadiazole derivatives are known for their broad-spectrum pharmacological activities. They exhibit various biological activities due to the presence of the N–C–S– moiety, which includes antimicrobial, anti-tuberculosis, anti-inflammatory, carbonic anhydrase inhibitor, anticonvulsants, antihypertensive, antioxidant, anticancer, and antifungal properties .
Drug Discovery Scaffold
The 1,3,4-Thiadiazole ring is a versatile scaffold in drug discovery due to its fascinating molecular structure and capability to serve as a base for creating novel drug compounds. Many drugs incorporate the 1,3,4-Thiadiazole ring, highlighting its relevance and efficacy in pharmaceutical research and development .
Anti-Microbial and Diverse Biological Actions
The 1,3,4-Thiadiazole moiety exhibits a range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial actions. Drugs with the thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, demonstrate diverse biological effects .
Synthesis of Biologically-Active Molecules
1,3,4-Thiadiazole derivatives are important precursors in chemical reactions for synthesizing biologically-active molecules. Their structural units are integral to medicinal chemistry, contributing to the synthesis of compounds with significant therapeutic potential .
Mécanisme D'action
Target of Action
1,3,4-Thiadiazole, also known as Thiadiazole, is a heterocyclic compound that has been found to interact with various biological targets, including proteins and DNA . This interaction is facilitated by the mesoionic nature of 1,3,4-thiadiazoles, which allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Mode of Action
The mode of action of 1,3,4-Thiadiazole is largely dependent on its specific derivative and the biological target it interacts with. For instance, some derivatives of 1,3,4-Thiadiazole have been found to exhibit anticonvulsant activity by preventing neurons from firing in the brain due to the release of chloride ions via the GABAA pathway .
Biochemical Pathways
1,3,4-Thiadiazole and its derivatives have been found to affect various biochemical pathways. For example, Thiadiazolidiones (TZDs), a derivative of 1,3,4-Thiadiazole, display anti-diabetic activities by transactivating PPAR-ϒ and reducing the glucose level in blood .
Pharmacokinetics
The sulfur atom of the thiadiazole ring imparts improved liposolubility, which is important for drugs active at the central nervous system level . The mesoionic nature of 1,3,4-thiadiazoles also allows these compounds to cross cellular membranes, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of 1,3,4-Thiadiazole’s action are diverse and depend on the specific derivative and its interaction with its biological targets. For instance, some derivatives have been found to inhibit the multiplication of both bacterial and cancer cells .
Action Environment
The action, efficacy, and stability of 1,3,4-Thiadiazole can be influenced by various environmental factors. For instance, the 1,3,4-thiadiazole ring possesses high aromaticity, becoming stable in acid but forming a ring cleavage with base . This scaffold is electron deficient, relatively inert towards electrophilic substitution, and displays nucleophilic substitution at 2nd and 5th positions due to which it is highly activated and reacts easily .
Safety and Hazards
1,3,4-Thiadiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Orientations Futures
Research on 1,3,4-thiadiazole is ongoing, with recent studies focusing on its potential as a scaffold for drug design . Future research is likely to continue exploring its synthesis techniques and pharmacological potentials . The broad spectrum of pharmacological activities of 1,3,4-thiadiazole derivatives makes them promising candidates for future therapeutic development .
Propriétés
IUPAC Name |
1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZXFATKUQOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
128611-69-8 | |
| Record name | 1,3,4-Thiadiazole, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128611-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00183089 | |
| Record name | 1,3,4-Thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Thiadiazole | |
CAS RN |
289-06-5 | |
| Record name | 1,3,4-Thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,4-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14IAC3GH7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 1,3,4-thiadiazole?
A1: 1,3,4-Thiadiazole has the molecular formula C2H2N2S and a molecular weight of 86.09 g/mol. Spectroscopic data characterizing 1,3,4-thiadiazole and its derivatives can be found in various research articles. For example, one study utilized mass spectrometry to elucidate the specific fragmentation patterns of 1,3,4-thiadiazole derivatives, providing insights into their structure.
Q2: How do structural modifications of 1,3,4-thiadiazole affect its biological activity?
A2: Numerous studies emphasize the profound impact of structural modifications on the biological activity of 1,3,4-thiadiazole derivatives. For instance, researchers investigating the antiviral activity of L-methionine-coupled 1,3,4-thiadiazole derivatives found that the presence of a 5-(4-chlorophenylamino)-1,3,4-thiadiazole moiety significantly enhanced activity against influenza A virus. These findings highlight the importance of specific substituents in dictating the antiviral potency of 1,3,4-thiadiazole-based compounds.
Q3: Can you elaborate on the structure-activity relationship of 1,3,4-thiadiazole derivatives as carbonic anhydrase inhibitors?
A3: Research has extensively explored the SAR of 1,3,4-thiadiazole-based carbonic anhydrase inhibitors. One study investigated 5-(ω-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide derivatives and found that the introduction of beta-alkyl/arylsulfonyl/carbonylamidoethylcarboxamido moieties at the 5-position of the thiadiazole-2-sulfonamide ring significantly enhanced inhibitory activity against carbonic anhydrase isozymes, particularly CA II and CA IV.
Q4: What in vitro and in vivo models have been used to evaluate the biological activity of 1,3,4-thiadiazole derivatives?
A4: Researchers utilize diverse in vitro and in vivo models to investigate the efficacy of 1,3,4-thiadiazole derivatives. Studies , employed in vitro assays against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, to evaluate the antimicrobial potential of 1,3,4-thiadiazole compounds. Moreover, researchers have investigated the antitumor properties of 1,3,4-thiadiazole derivatives using human cancer cell lines such as SMMC-7721, MCF-7, and A549.
Q5: Has the anti-inflammatory and analgesic potential of 1,3,4-thiadiazole derivatives been explored?
A5: Yes, research has demonstrated the promising anti-inflammatory and analgesic properties of certain 1,3,4-thiadiazole derivatives. For example, a study focused on the synthesis and biological evaluation of novel heterocycles containing thiadiazoles revealed their potential as anti-inflammatory, analgesic, and anti-ulcer agents. These findings suggest that 1,3,4-thiadiazole could serve as a scaffold for developing novel therapeutics targeting inflammatory conditions and pain management.
Q6: How has computational chemistry contributed to the understanding and development of 1,3,4-thiadiazole-based compounds?
A6: Computational approaches play a crucial role in 1,3,4-thiadiazole research. One study employed 2D-QSAR (Quantitative Structure-Activity Relationship) modeling to investigate the antitrypanosomal activity of 1,3,4-thiadiazole-2-arylhydrazone derivatives. These models provide valuable insights into the structural features influencing activity and guide the design of more potent compounds. Additionally, molecular docking studies have been conducted to elucidate the binding modes of thiadiazole derivatives with target proteins, such as EGFR TK, further aiding in rational drug design.
Q7: Has the performance and application of 1,3,4-thiadiazole under various conditions been investigated?
A7: Yes, research has explored the material properties and stability of specific 1,3,4-thiadiazole derivatives. For example, one study examined the use of a non-toxic 1,3,4-thiadiazole derivative, 2-amino-5-ethyl-1,3,4-thiadiazole (AETDA), as a corrosion inhibitor for copper in acidic chloride solutions. The research showed that AETDA forms a protective layer on the copper surface, inhibiting corrosion. These findings suggest that 1,3,4-thiadiazole derivatives can be tailored for specific material science applications.
Q8: Are there any studies focusing on the stability of 1,3,4-thiadiazole-based compounds and strategies to enhance their stability?
A8: While limited information is available on the general stability of 1,3,4-thiadiazole, researchers have focused on improving the stability and bioavailability of its derivatives through formulation strategies. One study exploring L-methionine-coupled 1,3,4-thiadiazoles utilized in silico ADMET (absorption, distribution, metabolism, excretion) and drug similarity analyses to predict their potential for oral administration and assess potential toxicity. Such studies highlight the importance of considering stability and bioavailability during drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



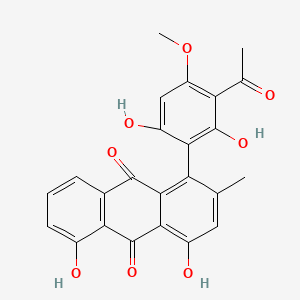
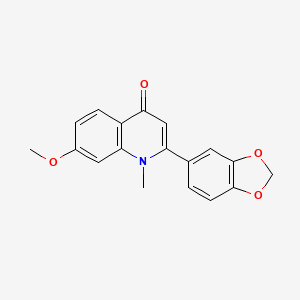

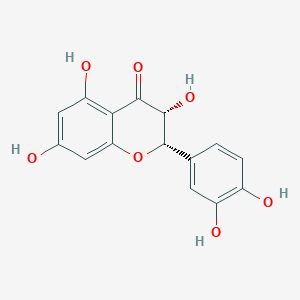
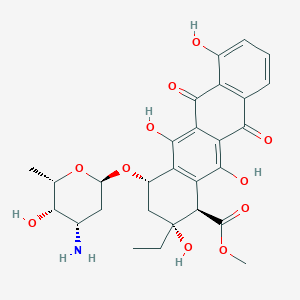

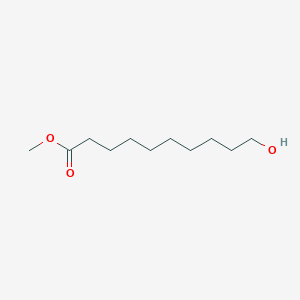
![N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide](/img/structure/B1197809.png)
